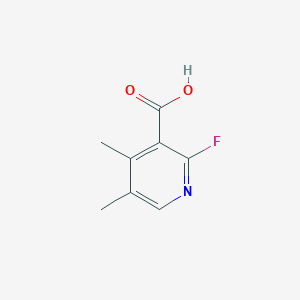
2-Fluoro-4,5-dimethylnicotinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-4,5-dimethylnicotinic acid is an organic compound that belongs to the class of fluorinated nicotinic acids This compound is characterized by the presence of a fluorine atom at the second position and two methyl groups at the fourth and fifth positions on the nicotinic acid ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4,5-dimethylnicotinic acid can be achieved through several synthetic routes. One common method involves the fluorination of 4,5-dimethylnicotinic acid using a suitable fluorinating agent. For example, the reaction of 4,5-dimethylnicotinic acid with a fluorinating reagent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions can yield this compound.
Another approach involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 4,5-dimethylnicotinic acid is coupled with a fluorinated aryl halide in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound typically involves large-scale fluorination processes. These processes often utilize continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving yield and reducing reaction times. The choice of fluorinating agent and reaction conditions is optimized to achieve high selectivity and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Fluoro-4,5-dimethylnicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield 2-Fluoro-4,5-dimethylpyridine-3-carboxylic acid, while reduction can produce 2-Fluoro-4,5-dimethylpyridine-3-methanol.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-4,5-dimethylnicotinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Fluorinated nicotinic acids are investigated for their potential as therapeutic agents due to their enhanced metabolic stability and bioavailability.
Industry: The compound is used in the development of agrochemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-Fluoro-4,5-dimethylnicotinic acid involves its interaction with specific molecular targets and pathways. The fluorine atom’s high electronegativity can influence the compound’s binding affinity to enzymes and receptors, potentially altering their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Fluoro-3,5-dimethylnicotinic acid
- 2-Fluoro-4,6-dimethylnicotinic acid
- 2-Fluoro-4,5-dimethylpyridine
Uniqueness
2-Fluoro-4,5-dimethylnicotinic acid is unique due to the specific positioning of the fluorine and methyl groups on the nicotinic acid ring. This unique structure imparts distinct electronic and steric properties, which can influence the compound’s reactivity and interactions with biological targets. Compared to similar compounds, this compound may exhibit different pharmacokinetic and pharmacodynamic profiles, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C8H8FNO2 |
|---|---|
Molekulargewicht |
169.15 g/mol |
IUPAC-Name |
2-fluoro-4,5-dimethylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H8FNO2/c1-4-3-10-7(9)6(5(4)2)8(11)12/h3H,1-2H3,(H,11,12) |
InChI-Schlüssel |
ILWRSXHWFDHXPJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=C(C(=C1C)C(=O)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


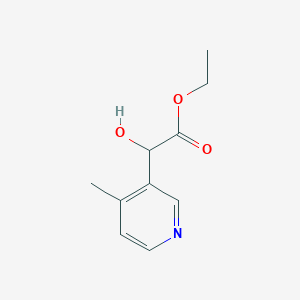
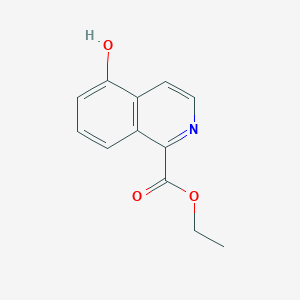
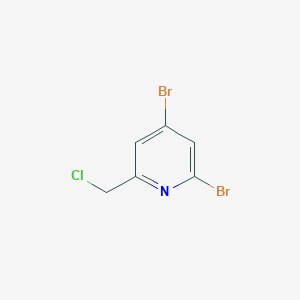
![tert-Butyl (1-azaspiro[5.5]undecan-4-yl)carbamate](/img/structure/B15223477.png)
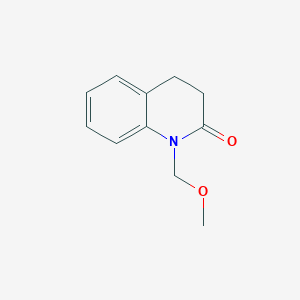
![3-(tert-Butyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B15223483.png)
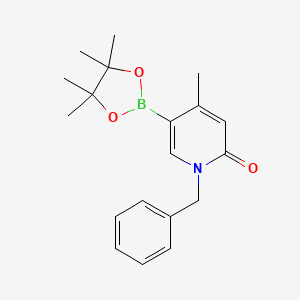

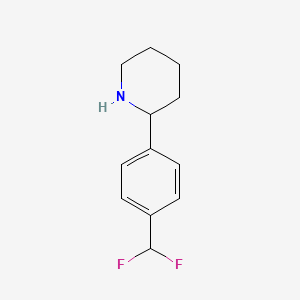
![rel-(1S,4R)-3-(Methoxycarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B15223497.png)
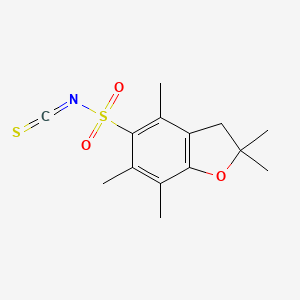
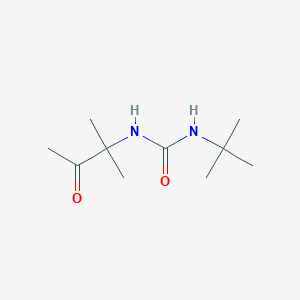
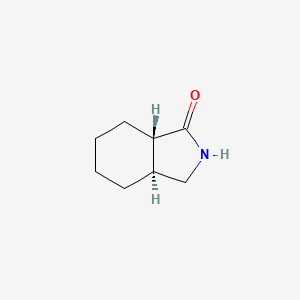
![2-(1H-benzo[d]imidazol-2-yl)pyridin-3-amine](/img/structure/B15223538.png)
